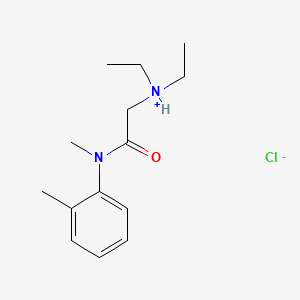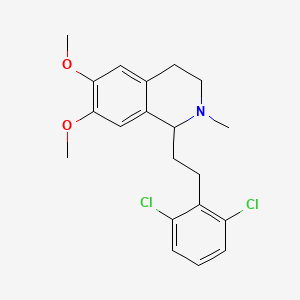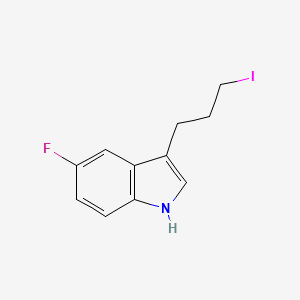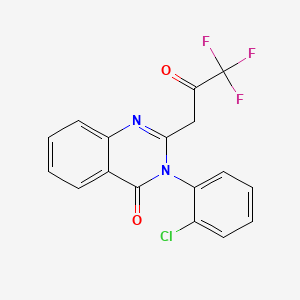
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is an organic compound with the molecular formula C21H19N3 It is known for its unique structure, which combines an acridine moiety with an ethyl-substituted benzene diamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with ethyl-substituted benzene diamines. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-N-ethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which can result in cell death, making it a potential anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl)butanamide: Contains additional chloro and butanoyl groups.
Uniqueness
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is unique due to its specific combination of acridine and ethyl-substituted benzene diamine, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
Propiedades
Número CAS |
75775-99-4 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24) |
Clave InChI |
PCCJXCJNMRZFPH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)






![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)



![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
